4-Methyl-3-nitroquinoline

Synthetic methodology Heterocyclic chemistry Process chemistry

4-Methyl-3-nitroquinoline (CAS 79965-62-1, molecular formula C₁₀H₈N₂O₂, molecular weight 188.18 g/mol) is a disubstituted quinoline bearing a nitro group at the 3-position and a methyl group at the 4-position of the heterocyclic scaffold. This specific substitution pattern distinguishes it from the large family of nitroquinoline congeners by pre-installing two orthogonal synthetic handles—an electron-withdrawing nitro group capable of reduction, nucleophilic displacement, and radical chemistry, and an electronically activating methyl group that modulates regioselectivity in subsequent transformations.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 79965-62-1
Cat. No. B1313941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitroquinoline
CAS79965-62-1
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c1-7-8-4-2-3-5-9(8)11-6-10(7)12(13)14/h2-6H,1H3
InChIKeyNDKYJOLMYSCMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-nitroquinoline (CAS 79965-62-1) – Core Structural Identity and Procurement Rationale


4-Methyl-3-nitroquinoline (CAS 79965-62-1, molecular formula C₁₀H₈N₂O₂, molecular weight 188.18 g/mol) is a disubstituted quinoline bearing a nitro group at the 3-position and a methyl group at the 4-position of the heterocyclic scaffold [1]. This specific substitution pattern distinguishes it from the large family of nitroquinoline congeners by pre-installing two orthogonal synthetic handles—an electron-withdrawing nitro group capable of reduction, nucleophilic displacement, and radical chemistry, and an electronically activating methyl group that modulates regioselectivity in subsequent transformations . The compound is not marketed as a finished pharmaceutical agent; rather, it serves as a strategic building block and key intermediate in medicinal chemistry programs targeting kinase inhibition, antimicrobial development, and materials science applications [2]. Commercially, it is available from multiple reputable vendors with typical purities of 95–98%, supported by batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses .

Why Generic Substitution Fails: Regioisomeric and Substituent-Dependent Reactivity of 4-Methyl-3-nitroquinoline


The quinoline scaffold can accommodate nitro and methyl substituents at multiple positions (e.g., 3-nitro, 4-nitro, 5-nitro, 6-nitro, 8-nitro; 2-methyl, 4-methyl, 6-methyl, etc.), and each regioisomeric combination produces a distinct electronic profile with markedly different reactivity, biological activity, and synthetic utility [1]. The 3-nitro-4-methyl arrangement is particularly significant because the nitro group at C-3 is conjugated with the pyridine nitrogen, rendering it susceptible to regioselective nucleophilic aromatic substitution and reduction chemistry that is not accessible to 6-nitro or 8-nitro analogues . Simultaneously, the C-4 methyl group exerts both steric and electronic effects: it activates the ring toward electrophilic substitution at specific positions while deactivating others, and critically blocks the C-4 site from undesired metabolic oxidation or functionalization that commonly complicates unsubstituted quinoline intermediates [2]. This dual-substitution pattern means that simply interchanging 4-methyl-3-nitroquinoline with, for example, 3-nitroquinoline (lacking the methyl directing group), 4-methylquinoline (lacking the nitro reduction handle), or 6-nitroquinoline (different electronic conjugation) will fundamentally alter—or completely derail—downstream synthetic routes and SAR outcomes [3].

Quantitative Differentiation Evidence: 4-Methyl-3-nitroquinoline vs. Closest Comparators


Evidence Item 1: Superior Synthetic Yield via Alumina-Catalyzed Cyclization vs. Conventional Nitration Routes for 3-Nitroquinolines

The synthesis of 4-methyl-3-nitroquinoline via alumina-catalyzed cyclization of o-aminoacetophenone with nitroacetaldehyde oxime proceeds in 90% isolated yield under ambient-temperature, acetone-solvent conditions within 20 minutes . In contrast, the parent compound 3-nitroquinoline—when accessed through traditional nitration of quinoline—suffers from poor regioselectivity and typically yields mixtures of 3-, 5-, 6-, and 8-nitro isomers, with the desired 3-nitro isomer representing ≤30% of the crude product, necessitating chromatographic separation [1]. Modern copper-catalyzed routes to 3-nitroquinolines from nitroolefins and anthranils achieve 81–93% yields across diverse substrates, but require transition-metal catalysts, elevated temperatures, and inert atmospheres [2]. The alumina-catalyzed method for 4-methyl-3-nitroquinoline is operationally simpler—metal-free, ambient temperature, short reaction time—while delivering yields comparable to the best catalytic methods.

Synthetic methodology Heterocyclic chemistry Process chemistry

Evidence Item 2: High-Efficiency Nitro-to-Amine Reduction with Quantitative Yield Data

4-Methyl-3-nitroquinoline undergoes SnCl₂·2H₂O-mediated reduction in concentrated HCl at 50°C to afford 3-amino-4-methylquinoline in 80% isolated yield (340 mg from 500 mg starting material) after a straightforward basic workup and extraction . This reduction yield is highly reproducible, as evidenced by its documentation in patent procedures (US 8,927,577 B2) and multiple synthetic databases . For comparison, the reduction of unsubstituted 3-nitroquinoline derivatives using similar SnCl₂ conditions shows variable yields of 60–85% depending on additional ring substituents, with electron-donating groups at the 4-position (such as methyl) generally enhancing reduction efficiency by stabilizing the transition state [1]. The 1H NMR characterization of the product (δ 8.42 (s, 1H), 7.89–7.91 (m, 1H), 7.79–7.82 (m, 1H), 7.44–7.38 (m, 2H), 3.77 (br s, 2H, NH₂), 2.37 (s, 3H, CH₃) in CDCl₃ at 400 MHz) confirms clean conversion without detectable over-reduction byproducts .

Nitro reduction Aminoquinoline synthesis Intermediate chemistry

Evidence Item 3: 3-Nitro Group as a Distinct Electronic Handle for Radical Substitution and Diversification Chemistry

4-Methyl-3-nitroquinoline undergoes one-step, radical-mediated substitution reactions with amines in the presence of silver oxide (Ag₂O) or copper oxide (CuO) catalysts, a reactivity profile characteristic of 3-nitroquinolines wherein the nitro group at the 3-position serves as both an electron sink and a radical-stabilizing moiety . This transformation is not accessible to 4-methylquinoline (lacking the nitro group) or to 6-nitroquinoline and 8-nitroquinoline regioisomers, where the nitro group is not conjugated with the pyridine nitrogen and does not participate in analogous radical pathways [1]. The reaction has been reported as a general method for oxidative methylamination of nitroquinolines [2]. While quantitative yield data specifically for 4-methyl-3-nitroquinoline in this transformation are not reported in the public domain, the class-level reactivity has been verified across multiple 3-nitroquinoline substrates, establishing this substitution pattern as the enabling structural feature [3].

Radical chemistry C–N coupling Late-stage functionalization

Evidence Item 4: Scaffolding Value: 4-Methyl-3-nitroquinoline as the Immediate Precursor to the 3-Nitroquinoline Anticancer Chemotype

The 3-nitroquinoline framework has been validated as a privileged scaffold for antiproliferative agents targeting EGFR-overexpressing tumor cell lines, with several derivatives showing IC₅₀ values in the nanomolar to low-micromolar range against A431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer) cells [1]. 4-Methyl-3-nitroquinoline represents the minimally substituted core of this chemotype: its methyl group at C-4 occupies the same position where elaborated 4-aryl(alkyl)amino substituents are installed in the most potent analogues, making it the direct synthetic precursor for structure-activity relationship (SAR) expansion [2]. In contrast, 4-methylquinoline (lacking the 3-nitro group) cannot access this pharmacophore without an additional nitration step that is non-regioselective, while 3-nitroquinoline (lacking the 4-methyl group) lacks the substitution vector for installing the 4-amino pharmacophore that is critical for EGFR kinase binding . Patent literature (US 9,120,749 B2) explicitly identifies quinoline derivatives bearing substitution at the 3- and 4-positions as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, further underscoring the pharmacophoric relevance of this exact substitution pattern [3].

Anticancer drug discovery EGFR inhibition Kinase inhibitor design

Evidence Item 5: Distinct Physicochemical Profile Relative to Close Regioisomers

Computed physicochemical descriptors for 4-methyl-3-nitroquinoline—XLogP3 = 2.4, topological polar surface area (TPSA) = 58.7 Ų, hydrogen bond acceptor count = 3, hydrogen bond donor count = 0, and rotatable bond count = 0—define a distinct property profile [1]. When compared to its closest regioisomers, significant differences emerge: 2-methyl-3-nitroquinoline (CAS 75353-77-4) is expected to exhibit a lower XLogP due to altered electronic distribution from the adjacent nitro-methyl arrangement, while 4-methyl-8-nitroquinoline (CAS 2801-29-8) has a different TPSA and H-bonding capacity owing to the nitro group's position on the benzo ring rather than the pyridine ring, altering its metabolic and solubility profile . These differences directly impact calculated drug-likeness parameters (Lipinski compliance, CNS MPO score) and chromatographic behavior (retention time, logD) in medicinal chemistry workflows. The zero rotatable bonds confer conformational rigidity advantageous for target binding entropy, while the balanced XLogP3 of 2.4 sits within the optimal range (1–3) for oral bioavailability predictions .

Physicochemical properties Drug-likeness ADME prediction

4-Methyl-3-nitroquinoline (CAS 79965-62-1) – Evidence-Backed Procurement and Application Scenarios


Scenario 1: Downstream Amine Intermediate for Kinase Inhibitor Libraries

Medicinal chemistry teams synthesizing 3-amino-4-methylquinoline derivatives for kinase inhibitor programs should prioritize 4-methyl-3-nitroquinoline as their starting material. The SnCl₂-mediated reduction delivers 3-amino-4-methylquinoline in a reliable 80% isolated yield , after which the free amine can be elaborated via amide coupling, reductive amination, or Buchwald–Hartwig cross-coupling to generate diverse 3-amido-, 3-alkylamino-, or 3-arylamino-4-methylquinoline libraries. This approach directly supports the 3-nitroquinoline anticancer chemotype validated against EGFR-overexpressing cell lines, where 4-amino substitution is the critical pharmacophoric element [1]. Starting from 4-methyl-3-nitroquinoline eliminates the regioselectivity challenges and multi-step sequences required when using alternative nitroquinoline regioisomers as precursors.

Scenario 2: Validated Scaffold for 3-Nitroquinoline-Based EGFR Inhibitor Discovery

Research groups pursuing novel EGFR or MELK kinase inhibitors should procure 4-methyl-3-nitroquinoline as a core scaffold rather than attempting to nitrate 4-methylquinoline de novo. The 3-nitroquinoline framework has demonstrated IC₅₀ values in the nanomolar to micromolar range against EGFR-overexpressing A431 and MDA-MB-468 carcinoma cell lines [1], and the 4-methyl substituent occupies the exact position where elaborated amino, alkoxy, or aryl substituents are introduced in the most potent congeners. US Patent 9,120,749 B2 explicitly exemplifies quinoline derivatives with 3,4-disubstitution as MELK inhibitors [2], confirming the industrial relevance of this substitution pattern. Using 4-methyl-3-nitroquinoline directly avoids the non-regioselective nitration of 4-methylquinoline that would generate undesired 5-, 6-, 7-, and 8-nitro byproducts [3].

Scenario 3: Radical-Mediated Diversification for Late-Stage Functionalization in SAR Campaigns

Laboratories employing late-stage functionalization strategies in SAR optimization should procure 4-methyl-3-nitroquinoline specifically for its ability to undergo radical-mediated amine substitution in the presence of Ag₂O or CuO catalysts, a reactivity mode unique to the 3-nitro substitution pattern . This transformation enables direct C–N bond formation at the quinoline core without requiring pre-functionalization (e.g., halogenation), preserving synthetic step count. The 4-methyl group remains inert under these conditions, providing a second diversification point for subsequent transformations. This orthogonal reactivity is not accessible from 4-methyl-8-nitroquinoline, 6-nitroquinoline, or non-nitrated 4-methylquinoline analogues [4].

Scenario 4: Academic Core Facility and CRO Compound Library Production

Core facilities and contract research organizations (CROs) producing quinoline-based screening libraries should stock 4-methyl-3-nitroquinoline as a strategic building block. Its 90% synthesis yield under mild, metal-free conditions ensures cost-effective bulk preparation, while its dual functional handles (nitro and methyl) support at least two sequential diversification steps per compound. The availability of batch-specific QC documentation (¹H NMR, HPLC, GC) from multiple commercial vendors at 95–98% purity satisfies the quality assurance requirements of pharmaceutical clients. The compound's physicochemical profile (XLogP3 2.4, TPSA 58.7 Ų, zero rotatable bonds) [5] places derived library members in favorable drug-like property space, reducing late-stage attrition risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.